molecular formula C22H21F3N2O4 B2689181 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide CAS No. 1212313-50-2

10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide

Katalognummer: B2689181
CAS-Nummer: 1212313-50-2
Molekulargewicht: 434.415
InChI-Schlüssel: IOTPZOLEBREZMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tricyclic carboxamide derivative characterized by a unique fused-ring system (8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene) with a 2-hydroxyethyl substituent at position 10, a methyl group at position 9, and an 11-oxo functional group. The N-[3-(trifluoromethyl)phenyl] carboxamide moiety at position 12 introduces a trifluoromethyl aromatic group, which is commonly associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .

Eigenschaften

IUPAC Name

10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4/c1-21-12-16(15-7-2-3-8-17(15)31-21)18(20(30)27(21)9-10-28)19(29)26-14-6-4-5-13(11-14)22(23,24)25/h2-8,11,16,18,28H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTPZOLEBREZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1CCO)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the hydroxyethyl group: This step may involve the use of ethylene oxide or other suitable reagents under controlled conditions.

    Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, using trifluoromethylbenzene and an appropriate acylating agent.

    Final functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics to polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, we analyze its structural analogs, focusing on ring systems, substituents, and functional groups.

N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

  • Structure : Features a dibenzo[b,f][1,4]oxazepine core, a methyl group at position 10, and a 2-(trifluoromethyl)benzamide substituent.
  • Key Differences :
    • The absence of a tricyclic framework (vs. the 8-oxa-10-azatricyclo system in the target compound).
    • A simpler oxazepine ring system with a single oxygen atom in the heterocycle .
  • Both compounds share the trifluoromethylbenzamide group, suggesting analogous pharmacokinetic profiles related to lipophilicity and metabolic resistance.

Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...]carboxylate

  • Structure : Contains a hexacyclic core with an azetidin-4-yl substituent and a methoxyphenyl group.
  • Key Differences: A hexacyclic framework (vs. tricyclic) introduces additional steric constraints. The azetidinone (β-lactam) ring may confer reactivity distinct from the hydroxyethyl group in the target compound .
  • The 4-methoxyphenyl group may alter electron distribution compared to the 3-(trifluoromethyl)phenyl group, impacting solubility and target affinity.

Structural and Functional Analysis Table

Property Target Compound N-(10-Methyl-11-oxo-dibenzooxazepin-2-yl)-2-(trifluoromethyl)benzamide Methyl 12-hydroxy-hexacyclo-carboxylate
Core Structure 8-Oxa-10-azatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene Dibenzo[b,f][1,4]oxazepine Hexacyclo[11.7.1.0²⁹...]henicosa-pentaene
Key Substituents 10-(2-hydroxyethyl), 9-methyl, N-[3-(trifluoromethyl)phenyl] 10-methyl, N-[2-(trifluoromethyl)phenyl] 1-(4-methoxyphenyl)-azetidin-4-yl, phenoxy
Functional Groups 11-Oxo, carboxamide 11-Oxo, carboxamide β-lactam, carboxylate
Predicted Solubility Moderate (hydroxyethyl enhances hydrophilicity) Low (rigid aromatic core dominates) Low (hexacyclic framework)
Metabolic Stability High (trifluoromethyl group resists oxidation) High (similar trifluoromethyl group) Moderate (β-lactam susceptibility to hydrolysis)

Research Findings and Implications

  • Structural Rigidity : The tricyclic core of the target compound likely enhances binding specificity compared to simpler oxazepine analogs, as rigid frameworks reduce entropy penalties during target interactions .
  • Trifluoromethyl Group : Shared with the dibenzooxazepine analog, this group improves resistance to cytochrome P450-mediated metabolism, a critical factor in drug half-life optimization .
  • Hydroxyethyl vs. Azetidinone: The hydroxyethyl group may confer better aqueous solubility compared to the azetidinone in the hexacyclic analog, which is prone to hydrolytic degradation .

Biologische Aktivität

The compound 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be broken down into several key functional groups that may contribute to its biological activity:

  • Hydroxyethyl Group : This moiety can enhance solubility and bioavailability.
  • Trifluoromethyl Group : Known for increasing metabolic stability and lipophilicity.
  • Carboxamide Group : Often involved in hydrogen bonding, which can affect binding affinity to biological targets.

While specific mechanisms of action for this compound are not extensively documented in the literature, similar compounds often exhibit biological activities through interactions with various cellular pathways:

  • Enzyme Inhibition : Many synthetic compounds act as inhibitors of key enzymes involved in disease pathways.
  • Receptor Modulation : Compounds with similar structures may interact with neurotransmitter receptors or hormone receptors, influencing physiological responses.

Anticancer Activity

Recent studies have indicated that compounds structurally related to the target molecule exhibit significant cytotoxicity against various cancer cell lines. For example:

  • MTT Assay Results : A study evaluating cytotoxicity against U-937 (human leukemic monocyte lymphoma) and HL-60 (human promyelocytic leukemia) cell lines showed promising results for related compounds, suggesting potential anticancer properties for 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide as well .
CompoundCell LineIC50 (µg/mL)
EtoposideU-9370.5
Related Compound AU-93715
Related Compound BHL-6020

Antimicrobial Activity

In addition to anticancer properties, the compound may also exhibit antimicrobial activity. Preliminary screenings suggest that derivatives of this class can inhibit bacterial growth:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

Case Study 1: Cytotoxicity Assessment

A study involving the synthesis and evaluation of similar compounds demonstrated that certain derivatives showed significant cytotoxic effects on cancer cell lines comparable to established chemotherapeutics like etoposide . The research utilized the MTT assay to quantify cell viability post-treatment.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicated that modifications to the trifluoromethyl group significantly affected anticancer potency . The presence of electron-withdrawing groups was found to enhance activity by increasing the compound's ability to penetrate cellular membranes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.